Noramidopyrine Noramidopyrine 4-(methylamino)antipyrine is a member of the class of pyrazoles that is antipyrine substituted at C-4 by a methylamino group. It is a metabolite of aminopyrine and of metamizole. It has a role as a non-narcotic analgesic, an opioid analgesic, a non-steroidal anti-inflammatory drug, an EC 1.14.99.1 (prostaglandin-endoperoxide synthase) inhibitor, a peripheral nervous system drug, an antipyretic and a drug metabolite. It is a member of pyrazoles and a secondary amino compound. It is functionally related to an antipyrine.
Noramidopyrine is a natural product found in Euglena gracilis with data available.
Brand Name: Vulcanchem
CAS No.: 519-98-2
VCID: VC20813828
InChI: InChI=1S/C12H15N3O/c1-9-11(13-2)12(16)15(14(9)3)10-7-5-4-6-8-10/h4-8,13H,1-3H3
SMILES: CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC
Molecular Formula: C12H15N3O
Molecular Weight: 217.27 g/mol

Noramidopyrine

CAS No.: 519-98-2

Cat. No.: VC20813828

Molecular Formula: C12H15N3O

Molecular Weight: 217.27 g/mol

* For research use only. Not for human or veterinary use.

Noramidopyrine - 519-98-2

Specification

Description 4-(methylamino)antipyrine is a member of the class of pyrazoles that is antipyrine substituted at C-4 by a methylamino group. It is a metabolite of aminopyrine and of metamizole. It has a role as a non-narcotic analgesic, an opioid analgesic, a non-steroidal anti-inflammatory drug, an EC 1.14.99.1 (prostaglandin-endoperoxide synthase) inhibitor, a peripheral nervous system drug, an antipyretic and a drug metabolite. It is a member of pyrazoles and a secondary amino compound. It is functionally related to an antipyrine.
Noramidopyrine is a natural product found in Euglena gracilis with data available.
CAS No. 519-98-2
Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
IUPAC Name 1,5-dimethyl-4-(methylamino)-2-phenylpyrazol-3-one
Standard InChI InChI=1S/C12H15N3O/c1-9-11(13-2)12(16)15(14(9)3)10-7-5-4-6-8-10/h4-8,13H,1-3H3
Standard InChI Key JILCEWWZTBBOFS-UHFFFAOYSA-N
SMILES CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC
Canonical SMILES CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC
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